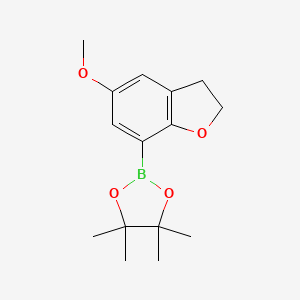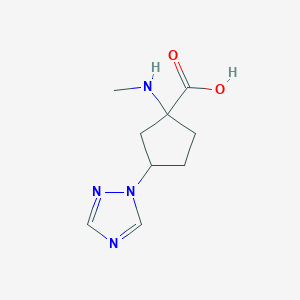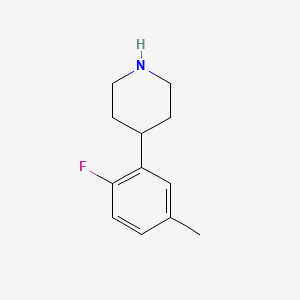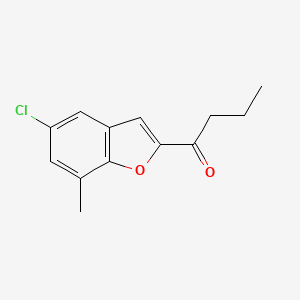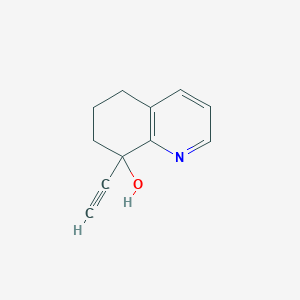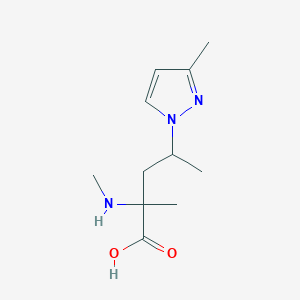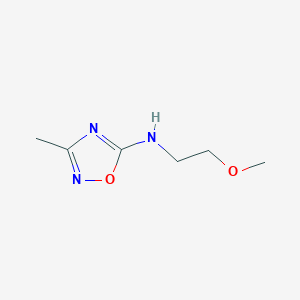
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring This specific compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a methyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reducing agents used.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Chemistry: In chemistry, N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to form stable complexes with biological molecules makes it useful in probing biochemical pathways and mechanisms.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
- N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-thiol
- N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-carboxamide
- N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-yl chloride
Comparison: Compared to similar compounds, N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine is unique due to its specific functional groups and reactivity. The presence of the methoxyethyl group and the amine functionality provides distinct chemical properties, such as increased solubility and the ability to form hydrogen bonds. These characteristics make it particularly useful in applications where these properties are advantageous, such as in drug design and material science.
特性
分子式 |
C6H11N3O2 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C6H11N3O2/c1-5-8-6(11-9-5)7-3-4-10-2/h3-4H2,1-2H3,(H,7,8,9) |
InChIキー |
LHZHRZDOZAMJCO-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


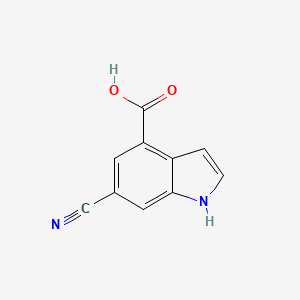



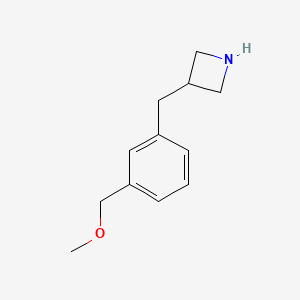
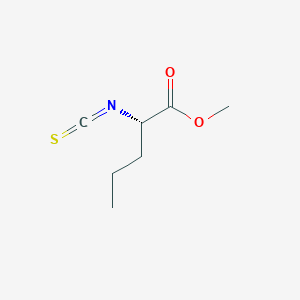
![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
